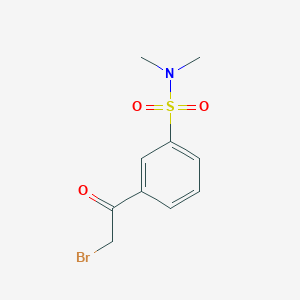

3-(bromoacetyl)-N,N-dimethylbenzenesulfonamide

Description

3-(Bromoacetyl)-N,N-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromoacetyl group attached to a benzenesulfonamide structure

Properties

IUPAC Name |

3-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3S/c1-12(2)16(14,15)9-5-3-4-8(6-9)10(13)7-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAFAJVCQGGTPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960362-35-0 | |

| Record name | 3-(2-bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromoacetyl)-N,N-dimethylbenzenesulfonamide typically involves the bromination of an acetyl group followed by sulfonamide formation. One common method involves the reaction of N,N-dimethylbenzenesulfonamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl bromide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromoacetyl bromide on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(Bromoacetyl)-N,N-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, particularly in the synthesis of heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a sulfone.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of N,N-dimethylbenzenesulfonamide, including 3-(bromoacetyl)-N,N-dimethylbenzenesulfonamide, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, they may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often dysregulated in cancers .

Synthetic Methodologies

2.1 Reagent in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It can be utilized for the preparation of various sulfonamide derivatives through nucleophilic substitution reactions. The bromine atom is a good leaving group, facilitating the introduction of nucleophiles such as amines or alcohols to form new compounds .

2.2 Functionalization of Aromatic Compounds

The compound can also be employed in the functionalization of aromatic rings, providing a pathway to synthesize more complex molecules with potential biological activity. This functionalization is particularly valuable in the development of pharmaceuticals where structural diversity is essential for activity .

Therapeutic Potential

3.1 Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit antimicrobial properties. The incorporation of the bromoacetyl group may enhance these effects by improving the lipophilicity and bioavailability of the compounds, making them more effective against various bacterial strains .

3.2 Modulation of Cannabinoid Receptors

Emerging research suggests that compounds similar to this compound can modulate cannabinoid receptors, particularly CB2 receptors, which are implicated in pain management and inflammation control. This modulation opens avenues for developing new analgesics or anti-inflammatory drugs based on this chemical structure .

Several case studies have documented the effectiveness of sulfonamide derivatives in clinical settings:

- A study published in Nature highlighted the role of sulfonamides in inhibiting CDK4 and CDK2, suggesting their potential use in treating malignancies .

- Another research article detailed the synthesis of novel sulfonamide compounds and their evaluation as antimicrobial agents, demonstrating enhanced activity due to structural modifications including bromoacetyl substitution .

Mechanism of Action

The mechanism of action of 3-(bromoacetyl)-N,N-dimethylbenzenesulfonamide involves its reactivity with nucleophiles. The bromoacetyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic transformations and biological interactions. The molecular targets and pathways involved would depend on the specific application and the nature of the nucleophile or biological target.

Comparison with Similar Compounds

Similar Compounds

3-(Bromoacetyl)coumarin: Another compound with a bromoacetyl group, used in the synthesis of heterocyclic compounds.

N,N-Dimethylbenzenesulfonamide: The parent compound without the bromoacetyl group, used in various organic synthesis applications.

Bromoacetyl Chloride: A simpler compound with similar reactivity, used as a reagent in organic synthesis.

Uniqueness

3-(Bromoacetyl)-N,N-dimethylbenzenesulfonamide is unique due to the combination of the bromoacetyl group and the sulfonamide structure. This combination imparts specific reactivity and potential for diverse applications in synthesis and medicinal chemistry, distinguishing it from other similar compounds.

Biological Activity

3-(Bromoacetyl)-N,N-dimethylbenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H10BrN O2S

- Molecular Weight : 264.14 g/mol

- CAS Number : 153435-80-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromoacetyl group is known to facilitate covalent bonding with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity. This mechanism is particularly significant in the context of anticancer and antimicrobial activities.

Biological Activities

-

Antimicrobial Activity

- Studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, derivatives of sulfonamides are well-documented for their effectiveness against Gram-positive and Gram-negative bacteria.

-

Anticancer Potential

- Preliminary research suggests that this compound may inhibit cancer cell proliferation. In vitro assays have demonstrated that it can induce apoptosis in certain cancer cell lines by activating caspase pathways.

-

Enzyme Inhibition

- The compound has been studied for its inhibitory effects on specific enzymes involved in DNA repair mechanisms, which are crucial for maintaining genomic stability. It has shown potential as a selective inhibitor of helicase enzymes, which play a role in unwinding DNA during replication and repair processes.

Case Studies and Research Findings

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in various studies. While it exhibits antimicrobial properties, it also presents some toxicity concerns, particularly regarding skin irritation and potential acute toxicity upon ingestion. The compound is classified under harmful substances (H302) and causes skin irritation (H315) according to safety data sheets .

Q & A

Basic Question

- NMR : H NMR (DMSO-d₆) shows peaks at δ 2.75 (s, 6H, N(CH₃)₂), δ 4.25 (s, 2H, COCH₂Br), and aromatic protons at δ 7.5–8.1. Discrepancies in coupling constants may arise from rotational isomerism of the sulfonamide group .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 265.14) confirms molecular weight. Discrepancies due to isotopic bromine patterns require careful interpretation .

- XRD : Resolves ambiguities in crystal structure, particularly the orientation of the bromoacetyl group relative to the sulfonamide .

Advanced Consideration : Contradictions in melting points (reported 227°C in some sources vs. 215–218°C in others) may stem from polymorphic forms or residual solvents .

How does the bromoacetyl moiety influence reactivity in cross-coupling reactions, and what mechanistic insights exist?

Advanced Question

The bromoacetyl group acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) and participates in Suzuki-Miyaura couplings when paired with aryl boronic acids . Key findings:

Advanced Question

- HPLC Challenges : Broad peaks due to residual acidity (sulfonamide proton) are resolved using 0.1% TFA in the mobile phase .

- Column Selection : C18 columns with end-capping reduce tailing, while HILIC columns improve resolution of polar byproducts .

- Stability : Degradation occurs above 40°C; lyophilization at -20°C preserves integrity .

How does pH affect the stability of this compound in aqueous buffers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.